molecular formula C9H7BrFN5O2 B608058 Ido-IN-1 CAS No. 914638-30-5

Ido-IN-1

Cat. No. B608058
CAS RN: 914638-30-5
M. Wt: 316.0904
InChI Key: ORHZJUSHZUCMKR-UHFFFAOYSA-N
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Description

Ido-IN-1 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan . Functionally, IDO1 has played a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is also associated with poor prognosis in various cancers .


Molecular Structure Analysis

The molecular weight of Ido-IN-1 is 316.09 and its molecular formula is C9H7BrFN5O2 .


Chemical Reactions Analysis

IDO1 catalyzes the initial oxidation of L-tryptophan (L-Trp) and induces the accumulation of kynurenine metabolites . These metabolites lead to the suppression of T-cell and are responsible for tumor cells to escape the monitoring and clearance of the immune system .


Physical And Chemical Properties Analysis

Ido-IN-1 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor with an IC50 of 59 nM . It is a potent (HeLa IC50 =12 nM) inhibitor of IDO .

Scientific Research Applications

Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1), the target of Ido-IN-1, plays a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Inhibitors of IDO1, such as Ido-IN-1, are being assessed in clinical trials for cancer immunotherapy .

Combination Therapy for Cancer

Combining IDO1 inhibitors with standard chemo or radiotherapy could be an effective approach to overcome tumor-induced immunosuppression . This combination therapy could strengthen the anti-tumor immune response and restore the functions of the immune system to distinguish and eliminate tumor cells .

Infection Control

IDO1 plays a crucial role in immunoregulation during infection . The production of IFN-gamma and induction of IDO1 represent important antimicrobial mechanisms. Degradation and depletion of tryptophan by IDO1 inhibits the growth of viruses, bacteria, and parasites .

Pregnancy

IDO1 also plays a complex role in immunoregulation during pregnancy . It helps in maintaining immune tolerance, which is crucial for a successful pregnancy .

Autoimmunity

IDO1 is involved in immunoregulation during autoimmunity . By depleting tryptophan in the microenvironment, IDO1 can inhibit the proliferation of effector T cells, which could potentially be used to treat autoimmune diseases .

Transplantation

IDO1 plays a role in immunoregulation during transplantation . It can help in preventing transplant rejection by modulating the immune response .

Mechanism of Action

Target of Action

Ido-IN-1 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that plays a pivotal role in the kynurenine pathway of tryptophan metabolism . It is considered an authentic immune regulator and represents one of the promising drug targets for tumor immunotherapy .

Mode of Action

Ido-IN-1 interacts with IDO1, inhibiting its enzymatic activity . The inhibition of IDO1 by Ido-IN-1 prevents the conversion of tryptophan into kynurenine . This action disrupts the normal functioning of the kynurenine pathway, leading to changes in the immune response .

Biochemical Pathways

The primary biochemical pathway affected by Ido-IN-1 is the kynurenine pathway . IDO1 catalyzes the first and rate-limiting step of this pathway, converting tryptophan into kynurenine . By inhibiting IDO1, Ido-IN-1 disrupts this pathway, leading to a decrease in kynurenine production and an increase in tryptophan availability .

Result of Action

The inhibition of IDO1 by Ido-IN-1 leads to several molecular and cellular effects. It suppresses the functions of effector T and natural killer cells, induces T-cell apoptosis , and enhances T-regulatory cell activity . These effects contribute to the immunosuppressive role of IDO1, which is exploited by cancer cells for immune evasion .

Action Environment

The action of Ido-IN-1 can be influenced by various environmental factors. For instance, the expression of IDO1 can be up-regulated by the interaction of its surface CD80/86 with immune checkpoint molecules such as PD-1 and CTLA4 expressed on the surface of Tregs . Additionally, the role of IDO1 in tumorigenesis is context-dependent on host and tumor interaction . Therefore, the efficacy and stability of Ido-IN-1 can vary depending on these and other environmental factors.

Safety and Hazards

Ido-IN-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials . Furthermore, the “proteolysis targeting chimera” (PROTAC) technology has also been successfully used in the development of IDO1 degraders, providing novel therapeutics for cancers . This review may provide a comprehensive and updated overview on IDO1 inhibitors and their therapeutic potentials .

properties

IUPAC Name

4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZJUSHZUCMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ido-IN-1

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